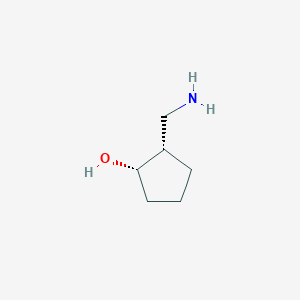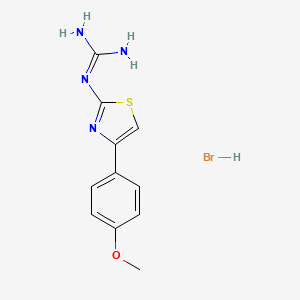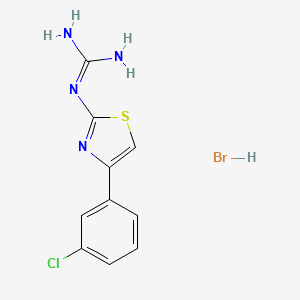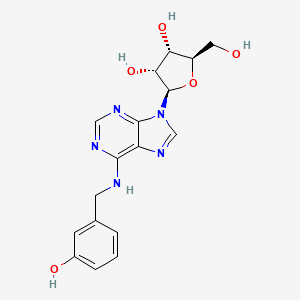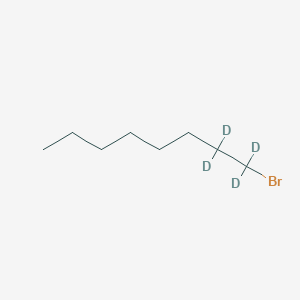![molecular formula C₂₀H₁₈O₈ B1145678 (2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid CAS No. 1308286-11-4](/img/no-structure.png)
(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar complex compounds often involves the melting transesterification process, using specific catalysts and reactants under controlled conditions to achieve high yields. For instance, the synthesis of bis(p-hydroxybenzoic acid) butanediolate, a compound with similar complexity, was achieved through melting transesterification using methyl-p-hydroxybenzoate, 1,4-butanediol, and Tetra-n-butyl titanate as a catalyst, indicating the types of conditions and reactants that might be involved in synthesizing compounds like "(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid" (Song Wan-wen, 2007).
Molecular Structure Analysis
Structural characterization and analysis are essential to understand the molecular configuration and interaction within compounds. Techniques like single-crystal X-ray diffraction, IR spectra, and elemental analysis play a crucial role in detailing the structure, as seen in the study of coordination polymers based on flexible dicarboxylate and bis(imidazole) ligands, which offer insights into the arrangement of complex molecules (Lu Lu et al., 2021).
Chemical Reactions and Properties
Compounds of this nature are involved in various chemical reactions, highlighting their reactivity and potential for forming new compounds. For example, the cyclic synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid showcases the reactivity of similar complex molecules under specific conditions, demonstrating the pathways through which "(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid" might undergo transformations (Douglas R. Kindra & W. Evans, 2014).
Physical Properties Analysis
The physical properties, such as thermal stability and solubility, are crucial for understanding the behavior of compounds under different conditions. Studies on similar compounds, like the characterization of poly(1‐methyl‐1,4‐butanediol‐1,4‐diyl/2,3,4‐trihydro‐5‐methylfuran‐2,5‐diyl), provide valuable information on the thermal properties and stability, which are essential for practical applications (T. Saito et al., 2011).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other substances, potential for forming coordination polymers, and photoluminescent properties, is crucial for applications in materials science and chemistry. Research on coordination polymers, such as those based on 5-(2-carboxybenzyloxy) isophthalic acid and bis(imidazole) ligands, highlights the complex interactions and potential applications of such compounds in sensing and photoluminescence (W. Kan et al., 2012).
Safety And Hazards
Specific safety and hazard information for this compound is not available in the sources I have access to.
将来の方向性
The future directions for the study and use of this compound are not mentioned in the available sources.
特性
CAS番号 |
1308286-11-4 |
|---|---|
製品名 |
(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid |
分子式 |
C₂₀H₁₈O₈ |
分子量 |
386.35 |
同義語 |
(2R, 3S)-2,3-Bis((4-methylbenzoyl)oxy)succinic Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (S)-4-[4-[(4-chlorophenyl)(2-pyridyl)methoxy]-piperidino]butanoate](/img/structure/B1145598.png)
